N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide is an organic compound characterized by its complex structure and potential applications in various scientific fields. The compound has a molecular formula of C22H16ClN3O4 and a molecular weight of 421.83 g/mol, making it notable for its unique chemical properties and potential reactivity.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. It also contains a chlorobenzooxazole moiety, indicating its potential use in medicinal chemistry, particularly in drug development and research.
The synthesis of N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide can involve several steps, typically starting from commercially available precursors. Common methods include:
Specific reaction conditions (temperature, solvent, and catalysts) are crucial for optimizing yield and purity during synthesis. For example, controlling the temperature during nitration is essential to prevent excessive substitution on the aromatic ring.
The molecular structure of N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide features multiple functional groups that contribute to its chemical behavior:
The compound's structural data can be represented using the following identifiers:
Cc1cc(c(O)c(c1)C(C)(C)C)-n2nc3ccc(Cl)cc3n2
OCWYEMOEOGEQAN-UHFFFAOYSA-N
N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide can undergo various chemical reactions typical for aromatic compounds:
The reaction conditions must be optimized to favor desired pathways while minimizing side reactions. For instance, reducing conditions should be mild to avoid over-reduction of sensitive functional groups.
Further studies are required to elucidate specific targets and pathways affected by this compound through pharmacological assays.
Key chemical properties include:
N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide has potential applications in:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4